2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

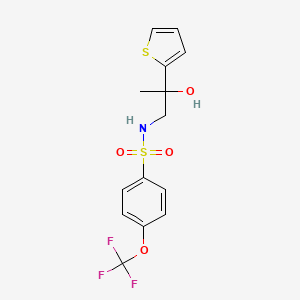

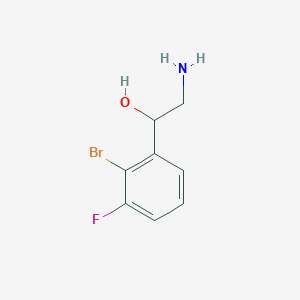

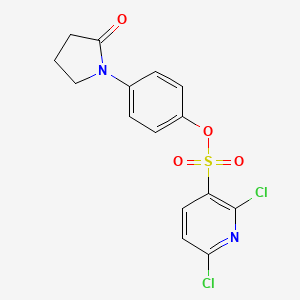

“2-Amino-1-(2-bromo-3-fluorophenyl)ethanol” is an organic compound . It’s a derivative of ethanol, where one of the hydrogen atoms in the ethyl group is replaced by an amino group, and the hydrogen atoms on the second carbon are replaced by a 2-bromo-3-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains an ethanol backbone, with an amino group (NH2) replacing one of the hydrogen atoms on the first carbon, and a 2-bromo-3-fluorophenyl group replacing the hydrogen atoms on the second carbon .Scientific Research Applications

Enantioselective Synthesis and Chiral Resolution

Compounds structurally related to 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol have been used in the enantioselective synthesis and chiral resolution of various organic molecules. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone to its corresponding chiral alcohol demonstrates the use of microbial enzymes for producing enantiomerically pure compounds, which are crucial for the pharmaceutical industry (Patel et al., 2004). Similarly, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol by lipase-mediated processes highlights the significance of enzymatic methods in achieving high enantioselectivity for intermediates in adrenergic agent synthesis (Conde et al., 1998).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using derivatives of this compound illustrates the compound's utility in creating complex molecular structures. For example, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol as a precursor for various heterocyclic isoquinolines demonstrates its role in constructing pharmacologically relevant molecules (Kametani et al., 1970).

Fluorescence Studies and Sensing Applications

The structural analogs of this compound have been explored for their luminescence properties and potential sensing applications. Studies on N-aryl-2-aminoquinolines, synthesized from related chemical reactions, investigate the effect of substituents and solvent interactions on fluorescence, contributing to the development of new fluorescent materials and sensors (Hisham et al., 2019).

Medicinal Chemistry and Drug Development

Compounds related to this compound play a significant role in medicinal chemistry and drug development. The study of structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, for instance, provides insights into designing beta-adrenergic receptor modulators with potential therapeutic applications (Engelhardt, 1984).

Organic Synthesis and Catalysis

In organic synthesis, the application of related compounds for the synthesis of complex organic molecules is evident. The copper-catalyzed direct amination of ortho-functionalized haloarenes, utilizing similar compounds as intermediates, showcases advances in catalysis and synthetic methodology, paving the way for the efficient synthesis of aromatic amines (Zhao et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-amino-1-(2-bromo-3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPRTJKIOFVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one](/img/structure/B2828912.png)

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)

![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2828918.png)

![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)

![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)